molecular formula C20H14Cl2N2O B2866151 6-chloro-1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 338978-65-7

6-chloro-1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

Cat. No.: B2866151
CAS No.: 338978-65-7
M. Wt: 369.25
InChI Key: QXTCXHYFXCSISR-UHFFFAOYSA-N
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Description

The compound “6-chloro-1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole” is a chemical compound with the molecular formula C20H14Cl2N2O . It has an average mass of 369.244 Da and a monoisotopic mass of 368.048309 Da .

Scientific Research Applications

Antimicrobial Activity

Research on benzimidazole derivatives, including structures similar to 6-chloro-1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole, has shown promising antimicrobial properties. For instance, certain benzimidazole derivatives have been synthesized and evaluated for their efficacy against bacterial and fungal strains, showing significant activity against pathogens like Escherichia coli and Staphylococcus aureus. This highlights their potential as a foundation for developing new antimicrobial agents (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017; Vikas Padalkar, Vinod D. Gupta, & Phatangare, 2014).

Anti-inflammatory and Analgesic Effects

Benzimidazole derivatives also exhibit anti-inflammatory and analgesic effects, making them candidates for drug development in treating inflammation-related conditions. Compounds with benzimidazole structures have been assessed for their anti-inflammatory activities, revealing their potential to alleviate inflammation without the adverse effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Tyrosinase Inhibition and Potential Cosmetic Applications

Some benzimidazole-1,2,3-triazole hybrids have been found to effectively inhibit tyrosinase, an enzyme involved in melanin synthesis. This inhibition could be beneficial in treating hyperpigmentation disorders and as an active ingredient in cosmetic products to lighten skin tone. The study suggests these compounds could serve as promising candidates in cosmetics, further underlining the versatility of benzimidazole derivatives in scientific research (Mahdavi, Ashtari, Khoshneviszadeh, Ranjbar, Dehghani, Akbarzadeh, Larijani, Khoshneviszadeh, & Saeedi, 2018).

Anticancer Potential

Research into benzimidazole derivatives has also explored their potential as anticancer agents. Studies have synthesized various benzimidazole compounds and evaluated their anticancer activity, showing promising results against different cancer cell lines. This suggests the potential of benzimidazole derivatives in oncological drug development, providing a basis for further research into their mechanisms of action and therapeutic efficacy (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Properties

IUPAC Name

6-chloro-1-[(4-chlorophenyl)methoxy]-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O/c21-16-8-6-14(7-9-16)13-25-24-19-12-17(22)10-11-18(19)23-20(24)15-4-2-1-3-5-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTCXHYFXCSISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=C(C=C4)Cl)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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